molecular formula C20H18N6O2 B3904665 N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide

N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B3904665
M. Wt: 374.4 g/mol
InChI Key: PSCCNMLJVVXDRW-UHFFFAOYSA-N
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Description

1,2,4-oxadiazoles and 1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many research studies . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized using various spectroscopic techniques. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-6-3-4-9-17(13)18-24-20(28-25-18)15-7-5-8-16(10-15)23-19(27)14(2)26-12-21-11-22-26/h3-12,14H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCNMLJVVXDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide

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